

Application Notes and Protocols: Samarium Diiodide Mediated Coupling of Vinyl Iodides with Ketones

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Compound of Interest		
Compound Name:	Vinyl iodide	
Cat. No.:	B1221373	Get Quote

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Introduction

Samarium diiodide (Sml2, Kagan's reagent) has emerged as a powerful and versatile single-electron transfer reducing agent in organic synthesis.[1][2] Its ability to form carbon-carbon bonds under mild conditions makes it an invaluable tool for the construction of complex molecular architectures, particularly in the field of natural product synthesis and drug development.[3][4] This document provides detailed application notes and experimental protocols for the samarium diiodide-mediated coupling of **vinyl iodide**s with ketones, a transformation that yields valuable allylic alcohols.

This reaction proceeds via a Barbier- or Grignard-type mechanism, where the organosamarium intermediate is generated in the presence of the carbonyl electrophile.[5] A key advantage of using Sml2 is its high functional group tolerance compared to traditional organometallic reagents. However, the reaction of vinyl halides is sensitive to the solvent system, often requiring alternatives to tetrahydrofuran (THF) to prevent side reactions.[5] The addition of cosolvents such as hexamethylphosphoramide (HMPA) has been shown to be crucial for the successful coupling of **vinyl iodide**s with ketones by promoting the formation of the desired vinyl samarium species.[5]

Data Presentation



The following tables summarize the quantitative data for the SmI₂-mediated coupling of various **vinyl iodide**s with ketones under both Samarium Barbier Reaction (SBR) and Samarium Grignard Reaction (SGR) conditions.

Table 1: Samarium Barbier Reaction (SBR) of Vinyl lodides with Ketones[5]

Entry	Vinyl lodide	Ketone	Conditions	Time (h)	Yield (%)
1	lodomethylen ecyclohexane	1-Phenyl-2- hexanone	Benzene- HMPA (9:1), reflux	3	79
2	lodomethylen ecyclohexane	1-Phenyl-2- hexanone	Benzene- HMPA (19:1), reflux	3	75
3	lodomethylen ecyclohexane	1-Phenyl-2- hexanone	Benzene- HMPA (9:1), rt	24	69
4	(E)-1-lodo-1- octene	1-Phenyl-2- hexanone	Benzene- HMPA (9:1), reflux	3	71
5	(E)-1-lodo-1- octene	1-Phenyl-2- hexanone	Benzene- HMPA (19:1), reflux	3	65
6	(E)-β- lodostyrene	2-Octanone	Benzene- HMPA (9:1), reflux	3	85
7	(E)-β- lodostyrene	2-Octanone	Benzene- HMPA (9:1), rt	24	78

Table 2: Samarium Grignard Reaction (SGR) of Vinyl lodides with Ketones[5]



Entry	Vinyl lodide	Ketone	Conditions	Time (h)	Yield (%)
1	lodomethylen ecyclohexane	1-Phenyl-2- hexanone	Benzene- HMPA (9:1), rt	0.5	77
2	lodomethylen ecyclohexane	2-Octanone	Benzene- HMPA (9:1), rt	0.5	88
3	(E)-1-lodo-1- octene	2-Octanone	Benzene- HMPA (9:1), rt	0.5	75
4	(E)-β- lodostyrene	2-Octanone	Benzene- HMPA (9:1), rt	0.5	82
5	(E)-3-lodo-3- hexene	Acetophenon e	Benzene- HMPA (9:1), rt	0.5	76
6	(E)-1-lodo-2- methyl-1- propene	Cyclohexano ne	Benzene- HMPA (9:1), rt	0.5	92

Experimental Protocols

Protocol 1: Preparation of 0.1 M Samarium Diiodide (SmI₂) Solution in THF

This protocol describes the preparation of a stock solution of SmI₂ in THF, which is a common precursor for many SmI₂-mediated reactions.

Materials:

- Samarium metal powder
- Iodine (I₂)
- Anhydrous tetrahydrofuran (THF)



- · Schlenk flask or similar oven-dried glassware
- Magnetic stirrer and stir bar
- Argon or nitrogen source for inert atmosphere

Procedure:

- Under a stream of argon or nitrogen, add samarium powder (1.0 equiv) to an oven-dried
 Schlenk flask containing a magnetic stir bar.
- Add anhydrous THF to the flask.
- To the stirred suspension of samarium in THF, add iodine (1.0 equiv) portion-wise.
- The reaction mixture will change color from colorless to yellow/green and finally to a deep blue-green, indicating the formation of Sml₂.
- Allow the mixture to stir at room temperature for at least 2 hours to ensure complete reaction.
- The resulting 0.1 M solution of Sml₂ in THF should be used immediately for the best results.

Protocol 2: General Procedure for the Samarium Barbier Reaction (SBR) of a **Vinyl lodide** with a Ketone

This protocol outlines the one-pot procedure where the **vinyl iodide** and ketone are present in the reaction mixture during the formation of the organosamarium species.

Materials:

- 0.1 M Sml₂ solution in THF (or prepared in situ in benzene)
- Vinyl iodide
- Ketone
- Hexamethylphosphoramide (HMPA)



- Anhydrous benzene
- Oven-dried reaction flask
- Magnetic stirrer and stir bar
- Argon or nitrogen source for inert atmosphere
- Standard laboratory glassware for workup and purification

Procedure:

- Under an inert atmosphere, add anhydrous benzene to an oven-dried reaction flask equipped with a magnetic stir bar.
- Add the **vinyl iodide** (1.5-3.0 equiv) and the ketone (1.0 equiv) to the flask.
- Add HMPA to the mixture (typically to constitute 5-10% of the benzene volume).
- To this stirred solution, add a 0.1 M solution of SmI₂ (2.0-6.0 equiv) dropwise at the desired temperature (room temperature or reflux).
- Monitor the reaction by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the addition of a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) or 1 M hydrochloric acid.
- Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired allylic alcohol.

Protocol 3: General Procedure for the Samarium Grignard Reaction (SGR) of a **Vinyl Iodide** with a Ketone



This protocol involves the pre-formation of the vinyl samarium reagent before the addition of the ketone.

Materials:

- 0.1 M Sml₂ solution in THF (or prepared in situ in benzene)
- · Vinyl iodide
- Ketone
- Hexamethylphosphoramide (HMPA)
- Anhydrous benzene
- Oven-dried reaction flask
- · Magnetic stirrer and stir bar
- · Argon or nitrogen source for inert atmosphere
- Standard laboratory glassware for workup and purification

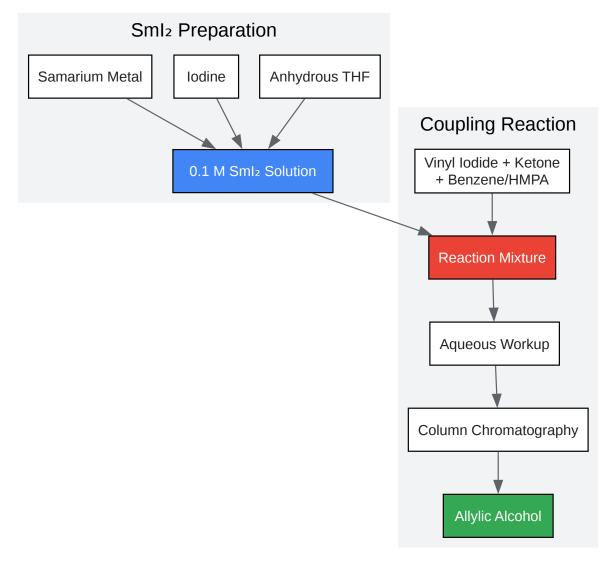
Procedure:

- Under an inert atmosphere, add a 0.1 M solution of Sml₂ (2.0-3.0 equiv) to an oven-dried reaction flask containing anhydrous benzene and HMPA.
- To this stirred solution, add the **vinyl iodide** (1.0-1.5 equiv) and allow the mixture to stir at room temperature for a short period (e.g., 10 minutes) to form the vinyl samarium species.
- Add the ketone (1.0 equiv) to the reaction mixture.
- · Monitor the reaction by TLC.
- Upon completion, perform the aqueous workup and purification as described in Protocol 2.

Mandatory Visualizations



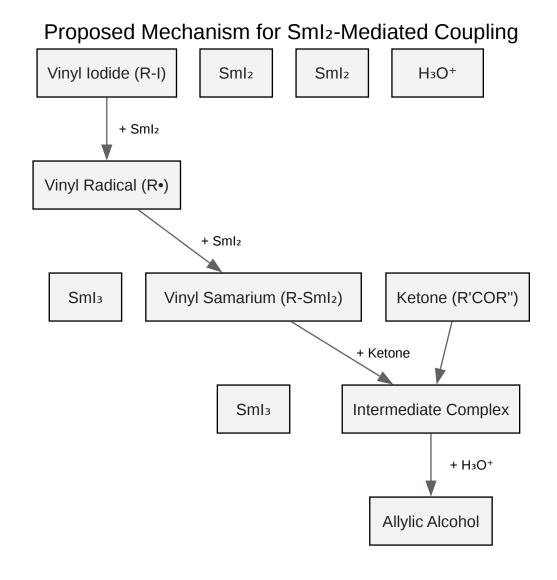
Experimental Workflow for Sml2-Mediated Coupling



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Caption: General experimental workflow for the Sml2-mediated coupling.





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Caption: Proposed reaction mechanism via a vinyl samarium intermediate.

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